molecular formula C20H26N2O4 B11384877 2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B11384877
M. Wt: 358.4 g/mol
InChI Key: JYIXCWOSMZDXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.

    Coupling with furan derivative: The phenoxy halide is then coupled with a furan derivative under basic conditions to form the furan-phenoxy intermediate.

    Introduction of the morpholine ring: The furan-phenoxy intermediate is reacted with morpholine in the presence of a suitable catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or alcohol derivatives.

    Substitution: The phenoxy and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy, furan, and morpholine rings may contribute to binding affinity and specificity towards certain enzymes or receptors, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)ethyl]acetamide: Lacks the morpholine ring.

    2-(3,4-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide: Lacks the furan ring.

    2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-4-yl)ethyl]acetamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of both the furan and morpholine rings in 2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide distinguishes it from similar compounds. This unique combination may result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]acetamide

InChI

InChI=1S/C20H26N2O4/c1-15-5-6-17(12-16(15)2)26-14-20(23)21-13-18(19-4-3-9-25-19)22-7-10-24-11-8-22/h3-6,9,12,18H,7-8,10-11,13-14H2,1-2H3,(H,21,23)

InChI Key

JYIXCWOSMZDXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3)C

Origin of Product

United States

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